REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][cH:8]1.[CH2:9]([CH3:10])[O:11][C:12]([C:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])=[CH:19][O:20][CH2:21][CH3:22])=[O:23]>>[Br:1][c:2]1[cH:3][c:4]([NH:5][CH:19]=[C:13]([C:12]([O:11][CH2:9][CH3:10])=[O:23])[C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=CNc1cccc(Br)c1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |